Egfr T790M/L858R-IN-3
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Overview
Description
Egfr T790M/L858R-IN-3 is a compound designed to target specific mutations in the epidermal growth factor receptor (EGFR), namely T790M and L858R. These mutations are commonly associated with resistance to first and second-generation tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) patients . The compound aims to overcome this resistance and provide a more effective treatment option for patients with these mutations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Egfr T790M/L858R-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Egfr T790M/L858R-IN-3 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound. These intermediates often contain functional groups like hydroxyl, amino, and carboxyl groups .
Scientific Research Applications
Egfr T790M/L858R-IN-3 has a wide range of scientific research applications, including:
Mechanism of Action
Egfr T790M/L858R-IN-3 exerts its effects by selectively inhibiting the activity of mutant EGFR proteins. The compound binds to the ATP-binding site of the receptor, preventing its activation and subsequent signal transduction. This inhibition leads to reduced cell proliferation, increased apoptosis, and decreased tumor growth . The molecular targets and pathways involved include the MAPK, PI3K/Akt, and JAK/STAT pathways .
Comparison with Similar Compounds
Egfr T790M/L858R-IN-3 is unique in its ability to selectively target both T790M and L858R mutations, which are known to confer resistance to earlier generations of TKIs. Similar compounds include:
Osimertinib: A third-generation TKI that also targets T790M mutations but has different binding affinities and selectivity profiles.
Gefitinib: A first-generation TKI that is effective against certain EGFR mutations but not the T790M mutation.
This compound stands out due to its dual-targeting capability and potential for reduced side effects compared to other TKIs .
Properties
Molecular Formula |
C28H32ClN7O2S2 |
---|---|
Molecular Weight |
598.2 g/mol |
IUPAC Name |
2-chloro-N-[5-[[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)thieno[3,2-d]pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide |
InChI |
InChI=1S/C28H32ClN7O2S2/c1-17(29)27(37)30-20-14-21(23(38-5)15-22(20)35(4)11-10-34(2)3)32-28-31-19-8-13-40-25(19)26(33-28)36-9-6-24-18(16-36)7-12-39-24/h7-8,12-15H,1,6,9-11,16H2,2-5H3,(H,30,37)(H,31,32,33) |
InChI Key |
RMORHOLNXQHGPI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C(=C)Cl)NC2=NC3=C(C(=N2)N4CCC5=C(C4)C=CS5)SC=C3)OC |
Origin of Product |
United States |
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